3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate
Brand Name: Vulcanchem
CAS No.: 1609406-60-1
VCID: VC2877168
InChI: InChI=1S/C9H10N4.H2O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7;/h2-5H,10H2,1H3,(H,11,12,13);1H2
SMILES: CC1=NC(=NN1)C2=CC(=CC=C2)N.O
Molecular Formula: C9H12N4O
Molecular Weight: 192.22 g/mol

3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate

CAS No.: 1609406-60-1

Cat. No.: VC2877168

Molecular Formula: C9H12N4O

Molecular Weight: 192.22 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate - 1609406-60-1

Specification

CAS No. 1609406-60-1
Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
IUPAC Name 3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline;hydrate
Standard InChI InChI=1S/C9H10N4.H2O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7;/h2-5H,10H2,1H3,(H,11,12,13);1H2
Standard InChI Key WNNZJFVNICBRSG-UHFFFAOYSA-N
SMILES CC1=NC(=NN1)C2=CC(=CC=C2)N.O
Canonical SMILES CC1=NC(=NN1)C2=CC(=CC=C2)N.O

Introduction

Basic Identification and Structural Characteristics

3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate is a chemical compound comprising a 1,2,4-triazole ring with a methyl group at position 5 and an aniline moiety at position 3, along with a water molecule in its crystal structure. The compound's basic identification parameters are presented in Table 1.

Table 1: Identification Parameters of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline Hydrate

ParameterInformation
CAS Number1609406-60-1
Molecular FormulaC₉H₁₂N₄O
Molecular Weight192.22 g/mol
IUPAC Name3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline;hydrate
Standard InChIInChI=1S/C9H10N4.H2O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7;/h2-5H,10H2,1H3,(H,11,12,13);1H2
Standard InChIKeyWNNZJFVNICBRSG-UHFFFAOYSA-N
SMILESCC1=NC(=NN1)C2=CC(=CC=C2)N.O

The compound's structure features a 1,2,4-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4. The methyl substituent at position 5 and the aniline group at position 3 contribute to its unique chemical characteristics and potential biological activities.

Physicochemical Properties

Physical Properties

The physical properties of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate are critical for understanding its behavior in various experimental and application contexts. Table 2 summarizes these properties.

Table 2: Physical Properties of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline Hydrate

PropertyValue
AppearanceSolid
Melting Point56-58 °C
Boiling Point452.7±47.0 °C at 760 mmHg
Flash Point258.2±16.5 °C
Density1.3±0.1 g/cm³
Polarizability20.0±0.5 10⁻²⁴cm³
Vapor Pressure0.0±1.1 mmHg at 25°C

The compound exists as a crystalline solid at room temperature with a relatively low melting point, indicating its potential ease of manipulation in laboratory settings . The high boiling point suggests strong intermolecular forces, likely due to hydrogen bonding capabilities between the amine group, triazole ring, and the hydrate water molecule.

Specific Synthesis Methods from Literature

From the literature referenced in the search results, some key synthesis methods that could be adapted for 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline include:

  • Method A: Using dimethylthiocarbamoyl chloride with aniline derivatives followed by reaction with cyanamide and subsequent cyclization .

  • Method B: Reaction of aniline with dimethyl cyanodithioiminocarbonate followed by cyclization with hydrazine hydrate .

  • Formation of 1,2,4-triazole ring: Through refluxing appropriate precursors with hydrazine monohydrate followed by treatment with triethyl orthoalkylates .

For example, the synthesis of 1,4-bis(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzene, although with a different substitution pattern, demonstrates principles that may be adapted for the synthesis of the target compound .

Applications and Biological Activities

1,2,4-Triazole derivatives, including compounds structurally related to 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate, demonstrate diverse biological activities and applications across various fields.

Pharmaceutical Applications

Triazole-containing compounds have shown promising biological activities in numerous areas:

  • Antimicrobial Activity: 1,2,4-triazole derivatives exhibit activity against various bacterial strains. Research has shown that certain triazole compounds are effective against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

  • Antifungal Properties: Some 1,2,4-triazole derivatives demonstrate significant antifungal activity, particularly against Candida albicans and other fungal pathogens .

  • Antiviral Applications: Recent research has explored 1-sulfonyl-3-amino-1H-1,2,4-triazoles as potential inhibitors of the Yellow Fever virus, indicating the versatility of this scaffold in antiviral drug development .

  • Anti-inflammatory Activity: Various 1,2,4-triazole derivatives have shown anti-inflammatory properties, making them potential candidates for treating inflammatory conditions .

  • Enzyme Inhibition: Triazole derivatives have demonstrated α-amylase and α-glucosidase inhibitory activities, suggesting potential applications in managing diabetes mellitus .

Research and Chemical Applications

Beyond pharmaceutical applications, 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate and related compounds serve various purposes in chemical research:

  • Synthetic Intermediates: The compound can function as a valuable intermediate in organic synthesis, particularly in creating more complex heterocyclic structures.

  • Chemical Building Blocks: The aniline group provides a versatile handle for further functionalization, making it useful in constructing libraries of compounds for structure-activity relationship studies .

  • Coordination Chemistry: The triazole ring can act as a ligand in coordination complexes with various metals, potentially creating materials with interesting properties .

  • Research Tool: This compound serves as an important research tool for exploring the chemistry and biology of triazole-containing structures .

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

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